molecular formula C11H8N4O5 B12468451 (1-methyl-4-nitro-1H-pyrazol-5-yl)(3-nitrophenyl)methanone

(1-methyl-4-nitro-1H-pyrazol-5-yl)(3-nitrophenyl)methanone

Cat. No.: B12468451
M. Wt: 276.20 g/mol
InChI Key: URZUYIHBTGEIQA-UHFFFAOYSA-N
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Description

1-methyl-4-nitro-5-(3-nitrobenzoyl)pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This particular compound features a pyrazole ring substituted with a methyl group, a nitro group, and a nitrobenzoyl group, making it a unique and potentially valuable compound for various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-nitro-5-(3-nitrobenzoyl)pyrazole typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-nitrobenzoyl chloride with 1-methyl-4-nitropyrazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-nitro-5-(3-nitrobenzoyl)pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-methyl-4-nitro-5-(3-nitrobenzoyl)pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-4-nitro-5-(3-nitrobenzoyl)pyrazole involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The compound may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the presence of the nitrobenzoyl group can enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

    1-methyl-4-nitro-5-(3-aminobenzoyl)pyrazole: Similar structure but with an amino group instead of a nitro group.

    1-methyl-4-nitro-5-(3-chlorobenzoyl)pyrazole: Similar structure but with a chloro group instead of a nitro group.

    1-methyl-4-nitro-5-(3-methylbenzoyl)pyrazole: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

1-methyl-4-nitro-5-(3-nitrobenzoyl)pyrazole is unique due to the presence of two nitro groups, which confer distinct chemical reactivity and potential biological activity. The combination of the pyrazole ring with the nitrobenzoyl group enhances its versatility in various applications, making it a valuable compound for further research and development .

Properties

Molecular Formula

C11H8N4O5

Molecular Weight

276.20 g/mol

IUPAC Name

(2-methyl-4-nitropyrazol-3-yl)-(3-nitrophenyl)methanone

InChI

InChI=1S/C11H8N4O5/c1-13-10(9(6-12-13)15(19)20)11(16)7-3-2-4-8(5-7)14(17)18/h2-6H,1H3

InChI Key

URZUYIHBTGEIQA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)[N+](=O)[O-])C(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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